molecular formula C19H18ClN3O4 B11395136 2-(4-chloro-3-methylphenoxy)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]propanamide

2-(4-chloro-3-methylphenoxy)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]propanamide

Cat. No.: B11395136
M. Wt: 387.8 g/mol
InChI Key: ZIMVKNSDBANJTQ-UHFFFAOYSA-N
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Description

The compound 2-(4-chloro-3-methylphenoxy)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]propanamide is a synthetic small molecule featuring a 1,2,5-oxadiazole (furazan) core substituted with a 4-methoxyphenyl group at position 2. The propanamide side chain is functionalized with a 4-chloro-3-methylphenoxy group. The chloro and methoxy substituents likely enhance lipophilicity and influence binding interactions compared to simpler analogs .

Properties

Molecular Formula

C19H18ClN3O4

Molecular Weight

387.8 g/mol

IUPAC Name

2-(4-chloro-3-methylphenoxy)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]propanamide

InChI

InChI=1S/C19H18ClN3O4/c1-11-10-15(8-9-16(11)20)26-12(2)19(24)21-18-17(22-27-23-18)13-4-6-14(25-3)7-5-13/h4-10,12H,1-3H3,(H,21,23,24)

InChI Key

ZIMVKNSDBANJTQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OC(C)C(=O)NC2=NON=C2C3=CC=C(C=C3)OC)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-3-methylphenoxy)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]propanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-chloro-3-methylphenol with an appropriate halogenated acetic acid derivative to form the phenoxy intermediate. This intermediate is then reacted with 4-(4-methoxyphenyl)-1,2,5-oxadiazole-3-amine under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-3-methylphenoxy)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to the formation of amines or alcohols.

    Substitution: The phenoxy and oxadiazole groups can participate in substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in various derivatives with modified functional groups.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the oxadiazole moiety. The compound has been evaluated for its cytotoxic effects against various cancer cell lines. For instance, similar oxadiazole derivatives have shown significant growth inhibition in cancer cell lines such as SNB-19 and OVCAR-8, with percent growth inhibitions reported as high as 86.61% and 85.26%, respectively .

The mechanism of action is believed to involve the induction of apoptosis in cancer cells, which is facilitated through DNA damage and cell cycle arrest. In vitro assays have demonstrated that compounds with structural similarities exhibit promising results against glioblastoma and breast cancer cells .

Antimicrobial Properties

In addition to anticancer properties, compounds featuring oxadiazole structures have also been investigated for their antimicrobial activities. The unique structural attributes of these compounds allow them to interact effectively with microbial targets, potentially leading to inhibition of growth or cell death .

Study 1: Anticancer Efficacy

A study published in the ACS Omega journal detailed the synthesis and evaluation of N-Aryl-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amines, which share structural similarities with the compound being examined. The results indicated substantial anticancer activity against multiple cell lines with notable percent growth inhibition rates .

Cell LinePercent Growth Inhibition (%)
SNB-1986.61
OVCAR-885.26
NCI-H46075.99

Study 2: Antimicrobial Activity

Another investigation focused on the synthesis of oxadiazole derivatives and their biological assessment against various bacterial strains. The findings suggested that these compounds could serve as effective antimicrobial agents due to their ability to disrupt bacterial cell membranes .

Mechanism of Action

The mechanism of action of 2-(4-chloro-3-methylphenoxy)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]propanamide involves its interaction with specific molecular targets and pathways. The phenoxy and oxadiazole groups can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key structural analogs and their properties:

Compound Name Molecular Formula Key Substituents Molecular Weight Melting Point (°C) Yield (%) References
Target Compound: 2-(4-Chloro-3-methylphenoxy)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]propanamide C₂₀H₁₉ClN₃O₄ 4-Chloro-3-methylphenoxy, 4-methoxyphenyl 408.84 Not reported Not reported -
N-[4-(4-Methoxyphenyl)-1,2,5-oxadiazol-3-yl]propanamide (BH52250) C₁₂H₁₃N₃O₃ Propanamide, 4-methoxyphenyl 247.25 Not reported Not reported
N-[4-(3,4-Dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-fluorophenoxy)propanamide C₁₉H₁₈FN₃O₅ 4-Fluorophenoxy, 3,4-dimethoxyphenyl 387.37 Not reported Not reported
2-(1,2-Benzothiazol-3-yl)-N-[2-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]propanamide (Compound 18) C₁₈H₁₄ClN₃O₂S 4-Chlorophenyl, benzothiazolyl 395.84 187–188 97
Key Observations:

Substituent Effects: The target compound’s 4-chloro-3-methylphenoxy group increases molecular weight and lipophilicity compared to BH52250, which lacks a phenoxy moiety. Chloro substituents (as in the target compound and ’s Compound 18) correlate with higher melting points, suggesting enhanced crystallinity . Methoxy vs. Fluoro: The 4-methoxyphenyl group in the target compound may improve solubility compared to the 4-fluorophenoxy group in ’s analog, where fluorine’s electronegativity could reduce bioavailability .

Synthetic Yields :

  • Compound 18 () achieved a 97% yield using CH₂Cl₂/EtOH (98:2), highlighting the role of solvent optimization. Similar protocols could apply to the target compound’s synthesis, though its yield remains unreported .

Functional Group Variations and Implications

  • Oxadiazole vs. Thiazolidinone Cores: While the target compound uses a 1,2,5-oxadiazole core, Compound 18 () employs a thiazolidinone scaffold. Thiazolidinones are associated with matrix metalloproteinase (MMP) inhibition, suggesting the target compound’s oxadiazole core might target analogous enzymatic pathways .
  • Phenoxy vs. Benzamide Side Chains: The phenoxy group in the target compound differs from the benzamide moiety in ’s N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-propoxybenzamide. Benzamide derivatives often exhibit higher metabolic stability, whereas phenoxy groups may enhance membrane permeability .

Biological Activity

The compound 2-(4-chloro-3-methylphenoxy)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]propanamide is a derivative of the oxadiazole scaffold, which has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in the realm of anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C22H27ClN2O3C_{22}H_{27}ClN_2O_3 with a molecular weight of approximately 402.92 g/mol. The structure includes a 1,2,5-oxadiazole moiety, which is known for its significant biological activity.

PropertyValue
Molecular FormulaC₁₄H₁₄ClNO
Molecular Weight402.92 g/mol
CAS Number946683-52-9

Anticancer Activity

Research indicates that compounds containing the oxadiazole scaffold exhibit potent anticancer properties. The mechanism often involves:

  • Inhibition of Enzymes : The compound may inhibit key enzymes involved in cancer cell proliferation, such as thymidylate synthase and histone deacetylases (HDAC) .
  • Targeting Nucleic Acids : Oxadiazole derivatives have been shown to interact with nucleic acids, disrupting the replication and transcription processes essential for cancer cell survival .
  • Inducing Apoptosis : Certain derivatives promote apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins .

Structure-Activity Relationships (SAR)

The SAR studies highlight that modifications to the oxadiazole ring and substituents significantly impact biological activity. Key findings include:

  • Chloro Substituents : The presence of chlorine atoms enhances cytotoxicity against various cancer cell lines by increasing lipophilicity and binding affinity to target proteins .
  • Methoxy Groups : Methoxy substitutions on phenyl rings improve solubility and bioavailability, contributing to higher efficacy in anticancer assays .

Case Studies

  • In Vitro Studies : A study evaluated the cytotoxic effects of various oxadiazole derivatives on human cancer cell lines (e.g., MCF-7 breast cancer cells). The results demonstrated that compounds with similar structures to this compound exhibited IC50 values in the low micromolar range, indicating potent antiproliferative effects .
  • Molecular Docking Studies : Computational analyses using molecular docking simulations revealed that this compound binds effectively to target proteins involved in cancer progression. The binding affinity was comparable to established anticancer drugs, suggesting potential for further development .

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